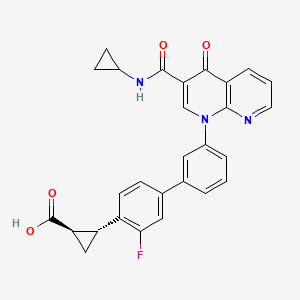
Hidrocloruro de Ondansetrón Dihidrato
Descripción general
Descripción
Ondansetron hydrochloride dihydrate is a pharmaceutical compound primarily used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery . It is a serotonin 5-HT3 receptor antagonist, which means it works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting .
Aplicaciones Científicas De Investigación
Ondansetron hydrochloride dihydrate has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Ondansetron hydrochloride dihydrate, commonly known as Ondansetron, is a competitive antagonist of the serotonin receptor subtype, 5-HT3 . These receptors are present both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema .
Mode of Action
It is believed that cytotoxic chemotherapy is associated with the release of serotonin from the enterochromaffin cells of the small intestine . The released serotonin may stimulate the vagal afferents through the 5-HT3 receptors and initiate the vomiting reflex . Ondansetron, being a 5-HT3 receptor antagonist, prevents this stimulation, thereby preventing the initiation of the vomiting reflex .
Biochemical Pathways
It is known that the drug’s antiemetic action could be mediated centrally, peripherally, or in both sites . The prevention of the vomiting reflex is a key outcome of Ondansetron’s interaction with the 5-HT3 receptors .
Pharmacokinetics
Ondansetron is well absorbed from the gastrointestinal tract and undergoes some first-pass metabolism . Its bioavailability in healthy subjects, following administration of a single 8-mg tablet, is approximately 56% . Ondansetron is widely distributed (volume of distribution approximately 160L) and binds moderately (70 to 76%) to plasma proteins . Clearance occurs by hepatic metabolism (95%) rather than renal excretion . The elimination half-life averages approximately 3.8 ± 1 hours .
Result of Action
The primary result of Ondansetron’s action is the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy, including high dose (i.e., greater than or equal to 50 mg/m2) cisplatin therapy, and radiotherapy . It is also used for the prevention and treatment of postoperative nausea and vomiting .
Action Environment
The action, efficacy, and stability of Ondansetron can be influenced by various environmental factors. For instance, its bioavailability is slightly increased when administered after a standard meal . Furthermore, the FDA withdrew its approval for the use of all intravenous drug products containing more than 16 mg of Ondansetron hydrochloride in a single dose, due to a high risk of QT prolongation .
Análisis Bioquímico
Biochemical Properties
Ondansetron hydrochloride dihydrate plays a crucial role in biochemical reactions by selectively blocking serotonin 5-HT3 receptors . These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema . By inhibiting these receptors, ondansetron hydrochloride dihydrate prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting . This interaction is particularly significant in the context of chemotherapy-induced nausea, where the release of serotonin from enterochromaffin cells in the small intestine stimulates vagal afferents through 5-HT3 receptors .
Cellular Effects
Ondansetron hydrochloride dihydrate influences various cellular processes, primarily by modulating cell signaling pathways associated with serotonin . It does not affect dopamine receptors or muscarinic acetylcholine receptors, making its action highly specific to serotonin 5-HT3 receptors . This specificity helps in reducing the side effects commonly associated with other antiemetic drugs. Ondansetron hydrochloride dihydrate has been shown to slow colonic transit in normal volunteers, indicating its effect on gastrointestinal motility . Additionally, it does not alter plasma prolactin concentrations or the respiratory depressant effects produced by other drugs .
Molecular Mechanism
The molecular mechanism of ondansetron hydrochloride dihydrate involves its competitive antagonism at serotonin 5-HT3 receptors . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the vomiting reflex . This action is crucial in preventing nausea and vomiting induced by chemotherapy, radiation therapy, and surgery . The compound’s selective binding ensures that it does not interfere with other neurotransmitter systems, thereby minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ondansetron hydrochloride dihydrate have been observed to change over time. The compound is well absorbed from the gastrointestinal tract and undergoes first-pass metabolism, resulting in a bioavailability of approximately 60% . Its stability and degradation are influenced by factors such as pH and temperature, which can affect its efficacy over time . Long-term studies have shown that ondansetron hydrochloride dihydrate does not accumulate in the body with repeated administration, making it suitable for prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of ondansetron hydrochloride dihydrate vary with different dosages . At therapeutic doses, it effectively prevents nausea and vomiting without causing significant side effects . At higher doses, it can cause adverse effects such as abnormal heart rhythms and low blood pressure . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity .
Metabolic Pathways
Ondansetron hydrochloride dihydrate is extensively metabolized in the liver, primarily through hydroxylation on the indole ring followed by subsequent glucuronide or sulfate conjugation . The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP3A4, CYP1A2, and CYP2D6 . Approximately 5% of the administered dose is excreted unchanged in the urine, indicating extensive hepatic metabolism . The metabolites do not contribute to the drug’s antiemetic activity .
Transport and Distribution
Ondansetron hydrochloride dihydrate is widely distributed in the body, with a volume of distribution of approximately 160 liters . It binds moderately to plasma proteins (70-76%) and is transported across cell membranes . The compound’s distribution is influenced by factors such as blood flow and tissue permeability . Ondansetron hydrochloride dihydrate does not accumulate in specific tissues, ensuring a uniform distribution throughout the body .
Subcellular Localization
The subcellular localization of ondansetron hydrochloride dihydrate is primarily associated with its target receptors, the serotonin 5-HT3 receptors . These receptors are located on the cell membranes of vagal nerve terminals and in the chemoreceptor trigger zone . The compound’s selective binding to these receptors ensures its targeted action, preventing the activation of the vomiting reflex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron hydrochloride dihydrate involves several steps, starting from the base compound, dimethylamino-methyl-carbazolone. The process includes recrystallization to achieve high purity .
Industrial Production Methods
Industrial production of ondansetron hydrochloride dihydrate involves large-scale synthesis and purification processes. The compound is crystallized from ondansetron base using water and activated carbon to ensure high purity . The final product is a white to off-white powder that is soluble in water and normal saline .
Análisis De Reacciones Químicas
Types of Reactions
Ondansetron hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the structure of the compound, potentially affecting its efficacy.
Reduction: This reaction can be used to modify the compound for different applications.
Substitution: Common in the synthesis process, where different functional groups are introduced to the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of ondansetron hydrochloride dihydrate include:
Sodium acetate buffer: Used in spectrophotometric analysis.
Phosphate buffer: Used in various pH conditions to stabilize the compound.
Major Products Formed
The major products formed from these reactions are typically derivatives of ondansetron, which may have different pharmacological properties or improved stability .
Comparación Con Compuestos Similares
Similar Compounds
Granisetron: Another serotonin 5-HT3 receptor antagonist used for similar indications.
Dolasetron: Also a serotonin 5-HT3 receptor antagonist with comparable uses.
Palonosetron: Known for its longer half-life and higher receptor binding affinity.
Uniqueness
Ondansetron hydrochloride dihydrate is unique due to its well-established safety profile and extensive use in clinical practice . It is also available in various formulations, making it versatile for different patient needs .
Propiedades
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJOBREMUDSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128061-08-5 | |
| Details | Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128061-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103639-04-9, 99614-01-4 | |
| Record name | Ondansetron hydrochloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103639-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

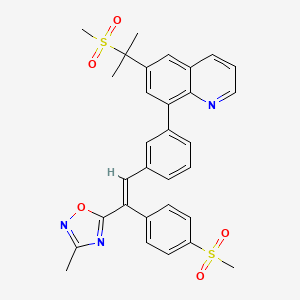

![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)
![N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide](/img/structure/B1677223.png)
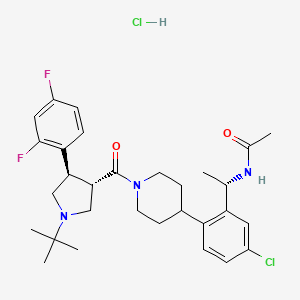
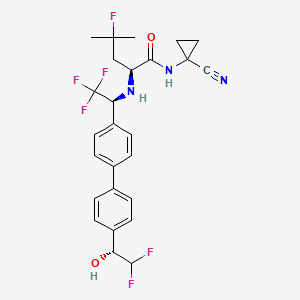
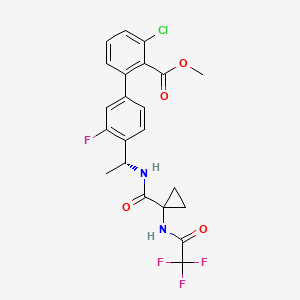
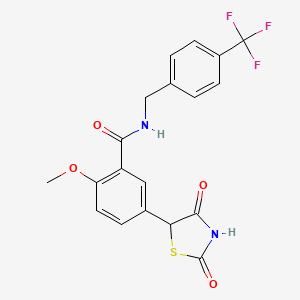
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B1677234.png)
![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)
